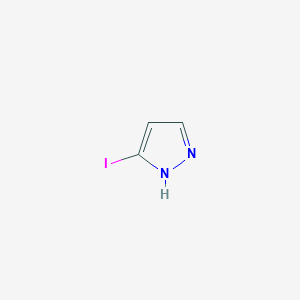

3-Iodo-1H-pyrazole

Vue d'ensemble

Description

3-Iodo-1H-pyrazole is a chemical compound with the molecular formula C3H3IN2 . It is used as a pharmaceutical intermediate . The average mass of this compound is 193.974 Da .

Physical and Chemical Properties Analysis

This compound has a density of 2.3±0.1 g/cm3, a boiling point of 291.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.0±3.0 kJ/mol, a flash point of 130.3±19.8 °C, and an index of refraction of 1.688 . The molar refractivity of this compound is 31.7±0.3 cm3 .Applications De Recherche Scientifique

Chimie médicinale et découverte de médicaments

Les pyrazoles, y compris le 3-Iodo-1H-pyrazole, ont une large gamme d'applications en chimie médicinale et en découverte de médicaments . Ils sont utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs . Les dérivés du pyrazole ont démontré diverses activités biologiques, telles que des propriétés antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelminthiques, antioxydantes et herbicides .

Agrochimie

Dans le domaine de l'agrochimie, les pyrazoles sont utilisés en raison de leurs propriétés herbicides . Ils peuvent être utilisés dans le développement de nouveaux produits agrochimiques pour lutter contre les ravageurs et améliorer le rendement des cultures.

Chimie de coordination

Les pyrazoles sont également utilisés en chimie de coordination . Ils peuvent agir comme ligands, se coordonnant avec des ions métalliques pour former des structures complexes. Ces complexes peuvent avoir diverses applications, notamment en catalyse et en science des matériaux.

Chimie organométallique

En chimie organométallique, les pyrazoles sont utilisés pour former des composés organométalliques . Ces composés peuvent être utilisés dans diverses réactions, y compris celles de la synthèse organique et de la catalyse.

Intermédiaire pharmaceutique

Le this compound est utilisé comme intermédiaire pharmaceutique . Il peut être utilisé dans la synthèse de divers composés pharmaceutiques.

Activité antibactérienne

Une série de dérivés de l'acide 1H-pyrazole-3-carboxylique, qui pourrait potentiellement inclure le this compound, a montré une activité antibactérienne contre Bacillus cereus, Staphylococcus aureus, Escherichia coli et Pseudomonas putida .

Synthèse de produits chimiques bioactifs

Les pyrazoles sont fréquemment utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs

Mécanisme D'action

Target of Action

3-Iodo-1H-pyrazole, also known as 5-iodo-1H-pyrazole, is a pharmaceutical intermediate A similar compound, 4-iodopyrazole, has been reported to target alcohol dehydrogenase 1c, alcohol dehydrogenase 1b, alcohol dehydrogenase 1a, and mycocyclosin synthase .

Mode of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they interact with their targets in a manner that modulates biological processes .

Biochemical Pathways

Pyrazole derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that this compound is insoluble in water , which may impact its bioavailability.

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

This compound is light-sensitive and is incompatible with oxidizing agents, acids, and bases . These environmental factors could influence the compound’s action, efficacy, and stability.

Safety and Hazards

3-Iodo-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection when handling this compound .

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-Iodo-1H-pyrazole is insoluble in water and is light sensitive . It is incompatible with oxidizing agents, acids, and bases Pyrazole derivatives are known to manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .

Cellular Effects

Some pyrazole derivatives have been found to have antiproliferative effects on lung adenocarcinoma cell lines

Molecular Mechanism

Pyrazole synthesis often involves a cascade reaction

Temporal Effects in Laboratory Settings

This compound is light sensitive and should be stored in a dark place . It is also incompatible with oxidizing agents, acids, and bases

Metabolic Pathways

Pyrazole derivatives are known to be involved in various metabolic pathways .

Propriétés

IUPAC Name |

5-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKDVLFJSMVBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963354 | |

| Record name | 3-Iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4522-35-4, 1007351-17-8 | |

| Record name | 3-Iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

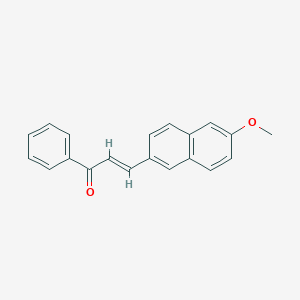

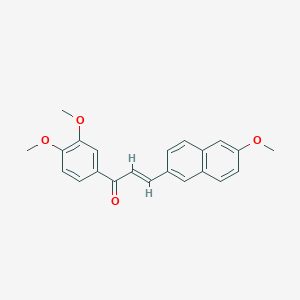

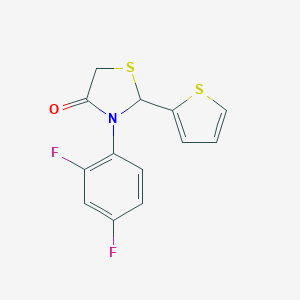

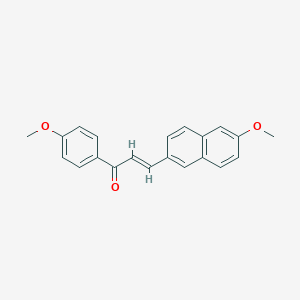

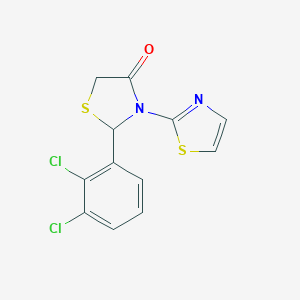

Feasible Synthetic Routes

Q1: Why is 3-iodo-1H-pyrazole considered a useful building block in organic synthesis?

A: this compound serves as a versatile scaffold for elaborating diverse pyrazole derivatives. Its significance stems from the reactivity of the iodine atom, which readily participates in various cross-coupling reactions. These reactions, like the Sonogashira [], Suzuki-Miyaura [], and Negishi [] couplings, allow for the introduction of a wide range of substituents at the 3-position of the pyrazole ring.

Q2: What are some examples of reactions where this compound has been successfully employed as a starting material?

A: Researchers have successfully utilized this compound in several reactions. For instance, it undergoes Sonogashira cross-coupling with phenylacetylene to yield substituted 1-(1-ethoxyethyl)-3- phenylethynyl-1H-pyrazole derivatives []. It also serves as a crucial starting point for synthesizing 1,3,4,5-tetraaryl-substituted pyrazoles through a sequence involving SNAr reaction, Suzuki-Miyaura coupling, and Pd-catalyzed direct arylations []. Furthermore, Negishi cross-coupling between 3-ethoxy-4-iodo-1H-pyrazole and benzylzinc halides produces 4-benzyl-3-ethoxy-1H-pyrazole derivatives [].

Q3: What are the advantages of using a sequential synthetic approach with this compound as demonstrated in the synthesis of tetraaryl-substituted pyrazoles?

A: The sequential approach utilizing this compound provides a streamlined and efficient route for synthesizing complex pyrazoles []. This method bypasses the need for protecting groups or introducing specific activating/directing groups, simplifying the synthesis and enhancing overall efficiency. Additionally, this approach allows for the incorporation of four different aryl groups onto the pyrazole core, increasing the potential structural diversity achievable.

Q4: How does the presence of an ethoxy group at the 3-position of the pyrazole ring influence its reactivity in Negishi cross-coupling reactions?

A: The study investigating Negishi reactions specifically employed 3-ethoxy-4-iodo-1H-pyrazole []. While the paper doesn't delve into the direct impact of the ethoxy group, it highlights successful coupling with various benzylzinc halides under optimized conditions. This suggests the ethoxy group doesn't hinder the desired reactivity at the 4-position and potentially offers avenues for further derivatization after the coupling step.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B494172.png)